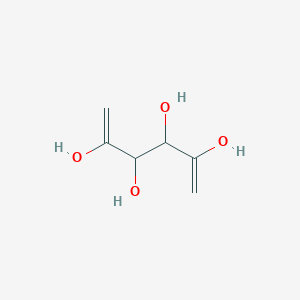

hexa-1,5-diene-2,3,4,5-tetrol

描述

Structure

3D Structure

属性

分子式 |

C6H10O4 |

|---|---|

分子量 |

146.14 g/mol |

IUPAC 名称 |

hexa-1,5-diene-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2 |

InChI 键 |

PICUSLXKOFIWAJ-UHFFFAOYSA-N |

规范 SMILES |

C=C(C(C(C(=C)O)O)O)O |

产品来源 |

United States |

Synthetic Methodologies for Hexa 1,5 Diene 2,3,4,5 Tetrol and Analogous Structures

Diene-Polyol Construction Strategies

The fundamental challenge in synthesizing diene-polyols lies in the controlled introduction of hydroxyl groups onto a diene framework. Several key strategies have been developed to achieve this, primarily focusing on the oxidation of unsaturated precursors.

Direct Dihydroxylation of Unsaturated Precursors

Direct dihydroxylation is a powerful method for converting alkenes into vicinal diols. wikipedia.org This process typically involves the use of high-oxidation-state transition metals, such as osmium or manganese, to achieve the oxidation. wikipedia.org

One of the most reliable reagents for this transformation is osmium tetroxide (OsO₄), which is known for its efficiency in producing syn-diols. wikipedia.orgmasterorganicchemistry.com Due to its toxicity and cost, OsO₄ is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.org Common protocols that utilize this approach include the Upjohn dihydroxylation, which employs N-Methylmorpholine N-oxide (NMO) as the re-oxidant, and the Sharpless asymmetric dihydroxylation, which allows for enantioselective synthesis. wikipedia.org The general mechanism involves a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, forming an osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol. wikipedia.orgmasterorganicchemistry.com

For the synthesis of a tetrol from a diene, this reaction would need to be performed on both double bonds. The choice of diene substrate is crucial, as dienes that cannot adopt an s-cis conformation may be unreactive in certain catalytic systems. organic-chemistry.org Ruthenium and manganese-based reagents also serve as alternatives to osmium for dihydroxylation, though they can sometimes lead to over-oxidation. wikipedia.org A metal-free approach has also been developed using resin-supported sulfonic acid, offering a cleaner and safer method for the dihydroxylation of alkenes. organic-chemistry.org

A significant advancement in this area is the asymmetric 1,4-dihydroxylation of 1,3-dienes, which can be achieved through a catalytic enantioselective diboration followed by oxidation. organic-chemistry.orgnih.gov This method utilizes platinum-based catalysts with chiral phosphonite ligands to add bis(pinacolato)diboron across the diene, which is then oxidized to the corresponding 1,4-diol with high enantiomeric purity. organic-chemistry.org

Table 1: Comparison of Direct Dihydroxylation Methods

| Method | Catalyst/Reagent | Key Features | Stereochemistry |

|---|---|---|---|

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | High conversion to vicinal diols, tolerates many functional groups. wikipedia.org | syn-dihydroxylation |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, chiral ligands, K₃Fe(CN)₆ or NMO | Enantioselective synthesis of diols. wikipedia.org | syn-dihydroxylation |

| Ruthenium-based Dihydroxylation | RuCl₃, NaIO₄ | Rapid reaction, often requires acidic conditions to promote hydrolysis. wikipedia.org | syn-dihydroxylation |

| Manganese-based Dihydroxylation | KMnO₄ | A classic, less expensive method, but can lead to over-oxidation. masterorganicchemistry.com | syn-dihydroxylation |

| Catalytic Enantioselective Diboration/Oxidation | Pt-catalyst, chiral phosphonite ligand, B₂(pin)₂ | Asymmetric 1,4-dihydroxylation of 1,3-dienes. organic-chemistry.org | Dependent on chiral ligand |

Epoxidation Followed by Hydroxylation Routes

An alternative and widely used strategy for the synthesis of polyols involves a two-step process: epoxidation of the alkene followed by ring-opening of the resulting epoxide to form a diol. atlantis-press.comatlantis-press.com This method allows for the formation of anti-diols, providing complementary stereochemical outcomes to the direct dihydroxylation methods.

The epoxidation step is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For industrial-scale synthesis, particularly from renewable resources like vegetable oils, polyols are often synthesized through simultaneous epoxidation and hydroxylation reactions. atlantis-press.com In this "in situ" process, a peracid is generated by reacting a carboxylic acid (e.g., formic acid) with hydrogen peroxide, which then epoxidizes the double bonds in the oil. atlantis-press.com The epoxide rings are subsequently opened under acidic or basic conditions to yield the polyol. atlantis-press.comresearchgate.net

The ring-opening of the epoxide, or hydroxylation, is the crucial step for forming the diol. atlantis-press.com This reaction involves the nucleophilic attack of water or another nucleophile on one of the carbon atoms of the epoxide ring, leading to the formation of a 1,2-diol. The regioselectivity of the ring-opening can be controlled by the reaction conditions. Acidic conditions typically lead to attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon. The synthesis of bio-polyols from sources like palm oil derivatives often involves the optimization of this epoxide ring-opening reaction. mdpi.com

Table 2: Reagents for Epoxidation and Subsequent Hydroxylation

| Step | Reagent | Function |

|---|---|---|

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Electrophilic addition of an oxygen atom across the double bond to form an epoxide. |

| Epoxidation | Hydrogen peroxide and formic acid (in situ performic acid) | In situ generation of a peracid for epoxidation, often used for vegetable oils. atlantis-press.com |

| Hydroxylation (Ring-Opening) | Acid catalysts (e.g., H₂SO₄, HClO₄) | Protonation of the epoxide oxygen, facilitating nucleophilic attack by water. researchgate.net |

| Hydroxylation (Ring-Opening) | Base catalysts (e.g., NaOH, KOH) | Direct nucleophilic attack of hydroxide on the epoxide ring. |

Ring-Opening Reactions for Polyol Formation

Ring-opening reactions are a versatile strategy for the formation of polyols, often starting from cyclic precursors. libretexts.org This approach is particularly prominent in polymer chemistry, where ring-opening polymerization (ROP) of cyclic monomers like lactones, lactides, and epoxides is used to create polyesters and polyethers. libretexts.orgyoutube.com The driving force for these reactions is often the release of ring strain from the cyclic monomer. libretexts.org

In the context of synthesizing discrete polyol molecules, a related strategy involves the ring-opening of cyclic olefins. For instance, a cyclic olefin can undergo ring-opening metathesis with an acyclic olefin to produce an acyclic diene. utc.edu This diene can then be further functionalized, for example, through dihydroxylation or epoxidation/hydroxylation as described above, to yield the desired polyol.

Furthermore, the cationic ring-opening polymerization of cyclic acetals, such as 1,3-dioxolane, can lead to the formation of polyether polyols. researchgate.net While this method is primarily used for polymerization, controlled oligomerization could potentially be adapted for the synthesis of smaller polyol structures. The synthesis of semicrystalline polymers has also been achieved through the ring-opening polymerization of cyclic oligomeric alkylene phthalates. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry of the multiple hydroxyl groups in diene-polyols is a significant synthetic challenge. Several advanced strategies have been developed to address this, enabling the synthesis of specific stereoisomers.

Chiral Pool-Based Syntheses

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgresearchgate.net Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This approach is advantageous because the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthesis and avoiding the need for asymmetric reactions or chiral resolutions. wikipedia.org

For the synthesis of chiral polyols, carbohydrates are particularly useful starting materials due to their dense and stereochemically defined arrangement of hydroxyl groups. nih.govnih.gov By employing a series of protecting group manipulations and functional group transformations, the carbohydrate scaffold can be converted into a variety of complex chiral molecules, including diene-polyols. researchgate.net This strategy allows for the construction of chiral, dense dendritic polyols with a large number of surface groups at low dendrimer generations. nih.govnih.gov

Olefin Metathesis Strategies in Diene-Polyol Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, offering efficient ways to construct carbon-carbon double bonds. benthamscience.comingentaconnect.com This family of reactions, catalyzed by transition metal complexes (typically ruthenium or molybdenum), includes ring-closing metathesis (RCM) and cross-metathesis (CM). utc.edubenthamscience.com

Ring-Closing Metathesis (RCM) involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. utc.edu This reaction is particularly useful for synthesizing cyclic precursors to polyols. acs.org For example, a functionalized diene can be cyclized via RCM, and the resulting cyclic olefin can then be subjected to dihydroxylation or other transformations to introduce the desired hydroxyl groups.

Cross-Metathesis (CM) is an intermolecular reaction between two different olefins. benthamscience.comingentaconnect.com This strategy is highly valuable for the synthesis of functionalized dienes and polyenes. ingentaconnect.comresearchgate.net For instance, a simple olefin can be coupled with a functionalized olefin to construct a more complex diene precursor for a polyol. The development of second-generation catalysts has significantly improved the selectivity and functional group tolerance of CM reactions. benthamscience.comingentaconnect.com Ene-yne cross-metathesis is another variant that can be used to prepare conjugated dienes. ingentaconnect.com These metathesis-generated dienes can then be converted into the target tetrols using the hydroxylation methods described previously.

Table 3: Olefin Metathesis in Diene-Polyol Synthesis

| Metathesis Type | Description | Application in Diene-Polyol Synthesis |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. utc.edu | Synthesis of cyclic precursors which can be subsequently hydroxylated. acs.org |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. benthamscience.comingentaconnect.com | Construction of functionalized acyclic dienes as precursors for hydroxylation. ingentaconnect.comresearchgate.net |

| Acyclic Diene Metathesis (ADMET) | Polycondensation involving iterative cross-metathesis of α,ω-dienes. nih.gov | Can be used to synthesize polyalkenamers which could be functionalized to polyols. |

Iterative Asymmetric Synthesis of Polyol Chains

Iterative asymmetric synthesis provides a powerful and flexible strategy for the construction of polyol chains with defined stereochemistry. This approach involves the sequential addition of building blocks to a growing chain, with each iteration introducing a new stereocenter. A key advantage of this method is the ability to synthesize any desired stereoisomer of a polyol by simply choosing the appropriate reagents and chiral auxiliaries or catalysts at each step.

One notable iterative approach to the synthesis of 1,3,5,...(2n+1) polyols is based on the stereocontrolled homologation of chiral hydroxyalkyl radicals. wsu.edu This method starts from α-keto ester precursors and involves a five-step sequence:

Ketone reduction to establish the first stereocenter.

Attachment of a chiral auxiliary to guide the stereochemistry of the next iteration.

Saponification of the ester.

Barton esterification to generate a radical precursor.

Radical addition to a two-carbon homologating agent.

In contrast to iterative methods, non-iterative approaches have also been developed for the synthesis of long-chain polyols. nih.gov For instance, a strategy based on the Sharpless asymmetric dihydroxylation (AD) of a bis(cycloheptenyl) derivative has been used to synthesize pentadeca-1,3,5,7,9,11,13,15-octols and their analogues. nih.gov This approach relies on a double cycloaddition to construct a precursor that is then dihydroxylated and further elaborated. nih.gov Such methods can be highly efficient for the synthesis of specific polyol targets but may lack the flexibility of iterative strategies.

Palladium-Catalyzed Transformations and Domino Reactions

Palladium catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations, including the construction of complex molecular architectures. documentsdelivered.com Palladium-catalyzed domino reactions, in which a single catalytic cycle triggers a cascade of bond-forming events, are particularly powerful for the rapid assembly of intricate structures from simple precursors. documentsdelivered.combath.ac.uk These reactions offer significant advantages in terms of efficiency and atom economy by minimizing the number of synthetic steps and purification procedures.

While the direct synthesis of hexa-1,5-diene-2,3,4,5-tetrol via a palladium-catalyzed domino reaction has not been explicitly described, related transformations highlight the potential of this methodology. For example, palladium-catalyzed domino reactions have been employed in the synthesis of various polycyclic and heterocyclic compounds. bath.ac.uknih.govnih.govsemanticscholar.org A notable example is the palladium-catalyzed domino arylation-cyclization of cyclic 1,3-dienes to access tricyclic tetrahydrofluorenones with high regio- and stereoselectivity. bath.ac.uk This transformation demonstrates the ability of palladium catalysis to orchestrate a sequence of reactions, including C-H activation, to build complex molecular frameworks.

Furthermore, palladium-catalyzed reactions have been developed for the functionalization of dienes. For instance, the 1,4-diacetoxylation of 1,3-dienes, a synthetically valuable transformation, has been explored, although achieving high levels of enantioselectivity has been challenging. nih.gov More recently, a catalytic enantioselective diboration of 1,3-dienes has been developed, providing access to chiral 2-butene-1,4-diols, which are valuable building blocks for polyol synthesis. nih.gov These examples underscore the potential for developing novel palladium-catalyzed methods for the stereocontrolled functionalization of dienes, which could be applied to the synthesis of this compound.

Desymmetrization Techniques for C2-Symmetric Diols

Desymmetrization of meso-compounds, particularly C2-symmetric diols, is a powerful strategy for the enantioselective synthesis of chiral molecules. researchgate.netnih.govorganic-chemistry.orgsemanticscholar.orgnih.gov This approach involves the selective functionalization of one of two enantiotopic functional groups in a prochiral or meso-substrate, thereby breaking the element of symmetry and generating a chiral product. The desymmetrization of diols can be achieved through various methods, including enantioselective acylation, silylation, oxidation, and glycosylation. researchgate.netnih.gov

A variety of catalytic systems have been developed for the desymmetrization of diols, including metal-based catalysts, organocatalysts, and enzymes. researchgate.netnih.gov For instance, C2-symmetric chiral 4-pyrrolidinopyridine derivatives have been shown to be effective organocatalysts for the acylative desymmetrization of meso-diols. nih.govsemanticscholar.org These catalysts can achieve high enantioselectivity in the monoacylation of meso-1,2-cyclohexanediol and meso-2,3-butanediol. nih.gov

The table below summarizes the enantioselective desymmetrization of meso-1,3-cyclohexanediol using different C2-symmetric chiral 4-pyrrolidinopyridine catalysts.

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4 | 0 | 66 | 48 |

| 4 | -40 | 60 | 48 |

Data sourced from Schedel et al. (2012) nih.gov

Metal-catalyzed methods have also been widely employed for the desymmetrization of diols. Copper complexes of chiral ligands, for example, have been used for the enantioselective benzoylation of cyclic and acyclic meso-1,2-diols. organic-chemistry.org Additionally, a dinuclear asymmetric zinc catalyst has been applied to the desymmetrization of meso-diols using vinyl benzoate as the acyl transfer agent. organic-chemistry.org

More recently, diastereoselective desymmetric glycosylation of meso-diols found in myo-inositol 1,3,5-orthoesters has been achieved using a boronic acid catalyst. nih.gov This method demonstrates that the stereochemistry of a glycosyl donor can be used to differentiate between enantiotopic hydroxyl groups in a meso-diol with high regioselectivity. nih.gov Such desymmetrization strategies could be envisioned for a hypothetical C2-symmetric diene precursor to this compound, allowing for the stereocontrolled introduction of the first two hydroxyl groups.

Precursor Synthesis and Functionalization for this compound

The synthesis of this compound necessitates a suitable precursor that can be efficiently and stereoselectively functionalized. The logical starting point for such a synthesis is hexa-1,5-diene, a readily available hydrocarbon. The subsequent steps involve the strategic introduction of hydroxyl groups across the double bonds, often requiring the use of protecting groups to control the reactivity of the intermediate diols.

Synthetic Routes to Hexa-1,5-diene

Hexa-1,5-diene, also known as diallyl or biallyl, is a key precursor for the synthesis of this compound. wikipedia.org It is a colorless, volatile liquid with the chemical formula C6H10. wikipedia.org Several synthetic methods have been developed for the production of hexa-1,5-diene, both on an industrial and laboratory scale.

One of the primary commercial methods for producing hexa-1,5-diene is the ethenolysis of 1,5-cyclooctadiene. wikipedia.orggoogle.com This reaction involves the cleavage of the cyclic diene with ethylene in the presence of a rhenium-based catalyst, typically Re2O7 on alumina, to yield two molecules of hexa-1,5-diene. wikipedia.org Another industrial process involves the cyclodimerization of butadiene to form 1,5-cyclooctadiene, which is then subjected to ethenolysis. google.com

On a laboratory scale, hexa-1,5-diene can be prepared through the reductive coupling of allyl chloride using magnesium. wikipedia.org This reaction proceeds via a Grignard-type mechanism to form the carbon-carbon bond between the two allyl groups.

Another synthetic route to hexa-1,5-diene starts from propene. doubtnut.comyoutube.com In this process, propene is first treated with bromine at high temperatures (773-873 K) to produce 3-bromoprop-1-ene (allyl bromide). doubtnut.com Subsequent treatment of allyl bromide with a reducing agent, such as magnesium, results in the formation of hexa-1,5-diene.

The synthesis of substituted derivatives of hexa-1,5-diene has also been reported. For example, meso- and (±)-3,4-dimethylhexa-1,5-diene have been synthesized from propionaldehyde and trans-crotyl alcohol through a multi-step sequence involving a Claisen rearrangement. rsc.org

Strategies for Precursor Functionalization

Once hexa-1,5-diene is obtained, the next critical step is the functionalization of the double bonds to introduce the four hydroxyl groups of the tetrol. Various strategies can be employed for this purpose, with a key consideration being the control of stereochemistry.

One approach to the functionalization of hexa-1,5-diene is through hydrosilylation. researchgate.net This reaction involves the addition of a silicon-hydrogen bond across a double bond, typically catalyzed by a platinum complex. The resulting organosilane can then be oxidized to the corresponding alcohol. Studies on the hydrosilylation of hexa-1,5-diene with pentamethyldisiloxane have shown that the reaction conditions can be optimized to achieve selective monofunctionalization. researchgate.net The use of Karstedt's catalyst (a platinum(0) complex) and an excess of the diene favors the formation of the mono-hydrosilylated product. researchgate.net

Another powerful strategy for the functionalization of dienes is C-H functionalization. chemrxiv.org Rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene has been shown to produce chiral COD derivatives with high yield, diastereoselectivity, and enantioselectivity. chemrxiv.org This method allows for both mono- and difunctionalization of the diene, generating products with multiple stereogenic centers. While this example involves a cyclic diene, the principles of C-H functionalization could be extended to acyclic dienes like hexa-1,5-diene to introduce functionality at the allylic positions.

The direct dihydroxylation of the double bonds in hexa-1,5-diene is another viable strategy. Reagents such as osmium tetroxide or potassium permanganate can be used for syn-dihydroxylation, while methods involving epoxidation followed by hydrolysis can achieve anti-dihydroxylation. The Sharpless asymmetric dihydroxylation (AD) is a particularly powerful method for the enantioselective syn-dihydroxylation of olefins, which could be applied to hexa-1,5-diene to control the stereochemistry of the resulting tetrol.

Formation of Protected Diol Intermediates

In a multi-step synthesis of a polyol like this compound, it is often necessary to protect the hydroxyl groups of intermediate diols to prevent unwanted side reactions during subsequent functionalization steps. wikipedia.orgchem-station.com 1,2- and 1,3-diols are commonly protected as five- or six-membered cyclic acetals, respectively. wikipedia.orgchem-station.com

The formation of cyclic acetals is typically achieved by reacting the diol with a carbonyl compound (an aldehyde or a ketone) in the presence of an acid catalyst. organic-chemistry.org For example, 1,2-diols can be reacted with acetone to form an acetonide (a dimethyl acetal), while 1,3-diols can be reacted with benzaldehyde to form a benzylidene acetal. chem-station.com The choice of protecting group is important, as it influences the stability and reactivity of the protected diol.

The table below provides a summary of common protecting groups for 1,2- and 1,3-diols.

| Diol Type | Protecting Group | Reagent | Ring Size |

| 1,2-Diol | Acetonide | Acetone | 5-membered |

| 1,3-Diol | Benzylidene acetal | Benzaldehyde | 6-membered |

The stability of these protecting groups can be a key factor in their selection. Acetals are generally stable under basic and reductive conditions but are cleaved under acidic conditions. chem-station.com This allows for selective deprotection at a later stage of the synthesis. The regioselective protection of polyols is also possible, taking advantage of the thermodynamic preference for the formation of five- or six-membered rings. chem-station.com For instance, in a compound with multiple hydroxyl groups, it is possible to selectively protect a 1,2- or 1,3-diol moiety.

In the context of synthesizing this compound, a stepwise dihydroxylation and protection strategy would likely be employed. For example, the first dihydroxylation of one of the double bonds would yield a diol, which could then be protected. The second double bond would then be dihydroxylated, and the resulting diol could be protected with the same or a different protecting group. This approach would allow for the controlled construction of the tetrol with the desired stereochemistry.

Chemical Reactivity and Mechanistic Investigations of Hexa 1,5 Diene 2,3,4,5 Tetrol

Transformations of Hydroxyl Functional Groups

The four secondary hydroxyl groups in hexa-1,5-diene-2,3,4,5-tetrol are key sites for chemical modification. Their reactivity is typical of secondary alcohols, allowing for oxidation, esterification, and etherification reactions.

The secondary alcohol groups of this compound can be oxidized to the corresponding ketones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to selectively oxidize the hydroxyl groups without affecting the double bonds. Stronger oxidizing agents, like potassium permanganate or chromic acid, could potentially lead to over-oxidation and cleavage of the carbon-carbon bonds, including the double bonds.

The product of a controlled oxidation would be hexa-1,5-diene-2,3,4,5-tetraone. However, partial oxidation to the corresponding hydroxy-ketones is also a feasible outcome depending on the stoichiometry of the oxidizing agent used.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product(s) | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Hexa-1,5-diene-2,3,4,5-tetraone | Dichloromethane, Room Temperature |

| Dess-Martin periodinane (DMP) | Hexa-1,5-diene-2,3,4,5-tetraone | Dichloromethane, Room Temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Hexa-1,5-diene-2,3,4,5-tetraone | Dichloromethane, -78 °C to Room Temperature |

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid or base catalyst. For example, reaction with acetic anhydride in the presence of pyridine would be expected to yield the corresponding tetraacetate ester.

Similarly, etherification can be achieved by reacting the tetrol with alkyl halides in the presence of a strong base, such as sodium hydride, according to the Williamson ether synthesis. The formation of silyl ethers, by reaction with a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole, is another important transformation that can be used to protect the hydroxyl groups during other chemical modifications.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | Tetraacetate ester |

| Etherification (Williamson) | Methyl iodide, Sodium hydride | Tetramethyl ether |

| Silyl Ether Formation | TBDMSCl, Imidazole | Tetrakis(tert-butyldimethylsilyl) ether |

Reactivity of the Diene Moieties

The two terminal double bonds of this compound are susceptible to a variety of reactions typical of alkenes, including elimination, intramolecular cyclization, and dihydroxylation.

The hydroxyl groups at the C2 and C5 positions are allylic, which could facilitate their elimination under certain conditions to form a more conjugated system. This would likely require the conversion of the hydroxyl groups into better leaving groups, for instance, by tosylation. Subsequent treatment with a non-nucleophilic base could then induce a 1,2-elimination to yield a conjugated triene system. The stereochemistry of the starting tetrol would influence the geometry of the resulting double bonds.

The 1,5-diene structure of the carbon backbone makes this compound a suitable substrate for intramolecular cyclization reactions. A notable example is the palladium(II)-catalyzed cycloisomerization, which is a well-established method for the synthesis of five- and six-membered rings. organic-chemistry.org In the case of substituted 1,5-hexadienes, this reaction can lead to the formation of methylenecyclopentane derivatives. researchgate.net

The proposed mechanism for such a reaction involves a hydropalladation/carbopalladation/β-hydride elimination sequence. organic-chemistry.orgresearchgate.net For this compound, this could lead to the formation of a highly functionalized cyclopentane ring, with the stereochemical outcome being influenced by the arrangement of the hydroxyl groups. The presence of hydroxyl groups can influence the regioselectivity of the initial hydropalladation step. researchgate.net

Table 3: Examples of Pd(II)-Catalyzed Cycloisomerization of 1,5-Dienes

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| 3-alkoxycarbonyl-3-hydroxy-substituted 1,5-hexadienes | (CH₃CN)₄Pd₂ | Methylene cyclopentanes | researchgate.net |

| Functionalized 1,5-dienes | Cationic palladium phenanthroline complexes | 1-methylcyclopentenes | organic-chemistry.org |

The olefinic bonds of this compound can undergo dihydroxylation to introduce two additional hydroxyl groups per double bond. This transformation is typically achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or under colder conditions with potassium permanganate (KMnO₄).

The syn-dihydroxylation of both double bonds would result in the formation of a hexane-1,2,3,4,5,6-hexol, a type of hexitol. The stereochemistry of the newly introduced hydroxyl groups would be directed by the existing stereocenters in the molecule, potentially leading to the selective formation of specific stereoisomers.

Derivatization and Polymerization Potential

The unique molecular architecture of this compound, featuring both olefinic and hydroxyl functionalities, positions it as a versatile precursor for a wide array of chemical transformations. This section explores its potential in the synthesis of multifunctional derivatives and its role as a monomer in the development of novel polymeric materials.

Synthesis of Multifunctional Unsaturated Polyol Derivatives

The hydroxyl groups of this compound serve as primary sites for derivatization, enabling the introduction of various functional moieties to tailor its chemical and physical properties. Esterification and etherification are common strategies to modify polyols, and these can be applied to create a diverse range of derivatives from this tetrol.

For instance, reaction with unsaturated carboxylic acids or their derivatives, such as maleic anhydride, can yield unsaturated polyester polyols. google.com This process introduces additional polymerizable groups, enhancing the crosslinking capabilities of the resulting molecule. Similarly, reaction with isocyanates can lead to the formation of urethane linkages, a cornerstone of polyurethane chemistry.

The synthesis of such derivatives often involves a multi-step process. For example, a polyol can first be reacted with a dicarboxylic acid anhydride to form a carboxyl-terminated intermediate, which can then be further functionalized. The general synthetic approaches for creating multifunctional unsaturated polyols are summarized in the table below.

Table 1: Synthetic Strategies for Multifunctional Unsaturated Polyol Derivatives

| Starting Polyol Type | Modifying Agent | Resulting Derivative Class | Potential Functional Groups |

|---|---|---|---|

| Bio-based (e.g., from castor oil) | Maleic Anhydride | Unsaturated Polyester Polyol | Ester, Carboxyl, Alkene |

| Synthetic (e.g., from glycerol) | Isocyanates | Polyurethane Precursor | Urethane, Hydroxyl |

These derivatization reactions allow for the fine-tuning of properties such as viscosity, reactivity, and solubility, making the resulting molecules suitable for a variety of applications.

Role as Monomers in Polymer Synthesis and Material Science

This compound and its derivatives are valuable monomers for the synthesis of a wide range of polymers. The presence of both hydroxyl and vinyl groups allows for participation in both condensation and addition polymerization reactions.

The hydroxyl groups can react with isocyanates to form polyurethanes, with carboxylic acids or esters to form polyesters, and with epoxides to form polyethers. The resulting polymers will have pendant vinyl groups along the backbone, which can be subsequently crosslinked through radical polymerization, exposure to UV radiation, or other curing methods. This dual-curing capability is highly desirable in the development of advanced materials with tailored properties.

Unsaturated polyester resins, for example, are synthesized through the polycondensation of unsaturated dicarboxylic acids or anhydrides with polyols. youtube.com These resins are then typically dissolved in a reactive diluent, such as styrene, and cured using a free-radical initiator to form a rigid, crosslinked thermoset. The properties of the final material are highly dependent on the structure and functionality of the polyol monomer.

The use of multifunctional polyols, such as derivatives of this compound, can lead to polymers with high crosslink density, resulting in enhanced mechanical strength, thermal stability, and chemical resistance. These materials find applications in coatings, adhesives, composites, and biomedical devices.

Table 2: Polymerization Pathways and Applications of Unsaturated Polyols

| Polymerization Type | Co-reactant(s) | Resulting Polymer Class | Key Properties of Resulting Material | Common Applications |

|---|---|---|---|---|

| Polycondensation | Diisocyanates | Polyurethane | High toughness, abrasion resistance | Foams, elastomers, coatings |

| Polycondensation | Dicarboxylic acids/anhydrides | Unsaturated Polyester | Good mechanical strength, thermal stability | Composites, casting resins |

| Free Radical Polymerization | Vinyl monomers (e.g., styrene) | Crosslinked Thermoset | High rigidity, chemical resistance | Reinforced plastics, coatings |

The versatility of this compound as a monomer opens up possibilities for creating novel polymers with tailored architectures and functionalities for advanced applications in material science.

Advanced Spectroscopic and Analytical Characterization of Diene Tetrols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For a molecule like hexa-1,5-diene-2,3,4,5-tetrol, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information regarding the primary structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct regions of the spectrum would correspond to the different types of protons present:

Vinyl Protons (=CH₂ and =CH-): These protons are expected to resonate in the downfield region, typically between 5.0 and 6.5 ppm. The terminal vinyl protons (=CH₂) would likely appear as distinct signals due to their diastereotopic nature, exhibiting complex splitting patterns (doublet of doublets or multiplets) arising from geminal, cis, and trans couplings to the adjacent methine proton. The methine proton (=CH-) would also appear as a multiplet.

Methine Protons (-CH(OH)-): The protons attached to the carbons bearing hydroxyl groups are expected to resonate in the range of 3.5 to 4.5 ppm. Their exact chemical shift and multiplicity would be highly dependent on the stereochemistry of the molecule and the coupling to neighboring protons.

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is variable and can appear over a wide range (typically 2.0-5.0 ppm), often as broad singlets. Their position is sensitive to concentration, temperature, and the solvent used. Confirmation of these signals can be achieved by deuterium (B1214612) exchange (adding D₂O), which results in their disappearance from the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected chemical shift ranges for this compound are:

Alkene Carbons (=C): The sp² hybridized carbons of the double bonds would appear in the downfield region of the spectrum, typically between 110 and 140 ppm.

Carbons Bearing Hydroxyl Groups (-C-OH): The sp³ hybridized carbons attached to the hydroxyl groups are expected to resonate in the range of 60 to 80 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for a possible isomer of this compound, based on data from analogous unsaturated polyols.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (=CH₂) | 5.1 - 5.3 | 115 - 120 |

| 2 (-CH=) | 5.8 - 6.2 | 135 - 140 |

| 3 (-CH(OH)-) | 3.8 - 4.2 | 70 - 75 |

| 4 (-CH(OH)-) | 3.8 - 4.2 | 70 - 75 |

| 5 (-CH(OH)-) | 4.0 - 4.4 | 65 - 70 |

| 6 (=CH₂) | 5.2 - 5.4 | 118 - 122 |

Note: These are predicted values and may vary depending on the specific stereoisomer and experimental conditions.

Due to the complexity and potential for signal overlap in the 1D spectra of polyols, 2D NMR experiments are indispensable for unambiguous assignments. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity of the carbon backbone by showing correlations between adjacent protons, for instance, between the vinyl protons on C-1 and C-2, and between the methine protons on C-2, C-3, C-4, and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.0 ppm could be directly correlated to the carbon signal at ~72 ppm, confirming a -CH(OH)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations. columbia.edu HMBC is particularly useful for connecting different spin systems and for assigning quaternary carbons (if any). In the context of this compound, HMBC could show correlations between the vinyl protons on C-1 and the carbon at C-3, helping to piece together the molecular framework.

Given the multiple stereocenters in this compound, determining the relative and absolute stereochemistry is a significant challenge. Computational NMR methods, often based on density functional theory (DFT), can be employed to predict the NMR parameters (chemical shifts and coupling constants) for all possible diastereomers. researchgate.net By comparing the calculated spectra with the experimental data, the most likely stereoisomer can be identified. This approach has proven to be a powerful tool for the stereochemical assignment of complex natural products, including polyols. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

For a polar and relatively non-volatile compound like this compound, LC-MS is generally the more suitable technique. youtube.com

LC-MS/MS: Liquid chromatography can be used to separate different isomers of the tetrol before they are introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be performed on the isolated molecular ion. By inducing fragmentation, a characteristic fragmentation pattern is obtained, which can be used for structural confirmation and to distinguish between isomers. Common fragmentation pathways for polyols include successive losses of water molecules (H₂O) from the protonated molecular ion.

GC-MS: Direct analysis of this compound by GC-MS would be challenging due to its low volatility and thermal lability. However, derivatization, for example, by silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, would increase its volatility and thermal stability, making it amenable to GC-MS analysis. The resulting mass spectrum would show a molecular ion of the derivatized compound and a characteristic fragmentation pattern that can be used for identification and quantification.

The following table shows a hypothetical fragmentation pattern for this compound in positive ion mode ESI-MS/MS.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 147.06 | [M+H]⁺ (Protonated Molecule) |

| 129.05 | [M+H - H₂O]⁺ |

| 111.04 | [M+H - 2H₂O]⁺ |

| 93.03 | [M+H - 3H₂O]⁺ |

| 75.02 | [M+H - 4H₂O]⁺ |

Note: The molecular formula of this compound is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol . The values are for the protonated molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups and is broadened due to hydrogen bonding. libretexts.org

C-H Stretch (sp²): A medium to weak absorption band above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the C-H stretching vibrations of the alkene groups.

C-H Stretch (sp³): A medium to strong absorption band below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) is due to the C-H stretching of the methine groups.

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bonds.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponds to the C-O stretching vibrations of the secondary alcohol groups. spectroscopyonline.com

This combination of characteristic bands in the IR spectrum provides strong evidence for the presence of both hydroxyl and diene functionalities within the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkene) | 3010 - 3100 | Medium |

| C-H (Alkane) | 2850 - 2960 | Medium |

| C=C (Alkene) | 1640 - 1680 | Medium-Weak |

| C-O (Alcohol) | 1000 - 1200 | Strong |

Other Advanced Analytical Techniques for Structural and Conformational Analysis

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. wikipedia.orgmtoz-biolabs.com In the context of this compound, GPC would be an essential tool for characterizing products resulting from polymerization or oligomerization reactions involving the diene functionalities.

The principle of GPC involves separating molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. infinitalab.com Larger molecules, unable to penetrate the pores of the gel, elute first, while smaller molecules diffuse into the pores and have a longer retention time. shimadzu.com By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. wikipedia.org

Research Findings:

While specific GPC studies on this compound are not documented, the application of GPC to other polyols is well-established. For instance, studies on palm-based polyols have successfully used GPC with differential refractive index (DRI) and viscometer detectors to determine absolute molecular weight averages and polydispersity. researchgate.net Similarly, GPC is routinely used to characterize polyurethane prepolymers derived from polyols, providing a clear picture of the oligomeric species present. ucf.edu

For a hypothetical polymerization of this compound, GPC analysis could yield data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

Hypothetical GPC Data for Polymerized this compound

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |

| Polymer Batch A | 5,500 | 8,250 | 1.5 | 15.2 |

| Polymer Batch B | 7,200 | 12,960 | 1.8 | 14.1 |

| Polymer Batch C | 4,800 | 6,720 | 1.4 | 15.8 |

| Oligomer Fraction | 1,200 | 1,380 | 1.15 | 18.5 |

X-ray Crystallography of Related Cyclitols

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise coordinates of every atom. nih.gov Although this compound is an acyclic diene, its structure is closely related to cyclitols (polyhydroxy cycloalkanes), such as inositols. The study of cyclitol crystal structures offers valuable insights into the stereochemical and conformational preferences that would be relevant to the tetrol, particularly concerning the orientation of its hydroxyl groups.

Research Findings:

Crystallographic studies on various inositol (B14025) and cyclohexane (B81311) derivatives have revealed detailed conformational information. For example, the crystal structure of a di-O-isopropylidene-di-O-tosyl-L-chiro-inositol derivative was determined, showing that the cyclohexane ring adopts a flattened skew conformation in the crystal lattice. researchgate.net This contrasts with its conformation in solution, which is predominantly a distorted chair, highlighting how intermolecular forces in a crystal can influence conformation.

Furthermore, X-ray diffraction has been used to confirm the structures of novel peptides that incorporate polyhydroxylated cyclohexane γ-amino acids. These studies have identified specific folding patterns, such as double α-/β-turns, induced by the rigid cyclohexane core. chemrxiv.org The analysis of various phosphorylated inositol derivatives by X-ray diffraction has also been crucial in identifying diastereoisomers and understanding their complex structures, which is vital for studying their biological roles as signaling molecules. nih.gov

These findings demonstrate that the substitution pattern and intermolecular interactions, such as hydrogen bonding, profoundly influence the preferred conformation of the cyclohexane ring. This information is critical for understanding how related molecules, like this compound, might interact with biological targets or self-assemble.

Crystallographic Data of Selected Cyclitol Derivatives

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

| 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-L-chiro-inostol | Tetragonal | P4₁2₁2 | Cyclohexane ring in a flattened skew conformation. | researchgate.net |

| Cyclohexane (Phase I) | Face-Centered Cubic | Fm 3̅ m | Molecules are disordered over 24 positions, forming a rhombic dodecahedron cluster. | nih.gov |

| Peptide with polyhydroxylated cyclohexane γ-amino acid | Not Specified | Not Specified | Induces a double α-/β-turn fold in the peptide backbone. | chemrxiv.org |

Computational Chemistry and Theoretical Investigations of Hexa 1,5 Diene 2,3,4,5 Tetrol

Molecular Geometry and Conformational Analysis

Conformational analysis of this molecule focuses on the rotation around the C-C single bonds, particularly the central C3-C4 bond. The relative orientations of the four hydroxyl groups give rise to numerous possible conformers with varying degrees of stability. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify the low-energy conformers and to quantify the energy differences between them. The most stable conformers are those that maximize favorable hydrogen bonding interactions while minimizing steric repulsion between the bulky hydroxyl groups and the vinyl end groups.

Table 1: Predicted Geometrical Parameters for Hexa-1,5-diene-2,3,4,5-tetrol This table presents typical bond lengths and angles based on standard values for similar chemical environments. Actual values for a specific low-energy conformer would be determined via computational optimization.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C1=C2 | ~1.34 Å |

| C2-C3 | ~1.51 Å | |

| C3-C4 | ~1.54 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.96 Å | |

| Bond Angle | C1=C2-C3 | ~121° |

| C2-C3-C4 | ~112° | |

| C-C-O | ~109.5° | |

| C-O-H | ~109° |

**5.2. Electronic Structure and Reactivity Predictions

The electronic structure of this compound is fundamental to its chemical behavior. Theoretical models are used to map electron density, calculate molecular orbitals, and predict sites of reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of conjugated systems like this compound. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a 1,5-diene system, the HOMO is a bonding π-orbital spread across the two double bonds, while the LUMO is the corresponding antibonding π-orbital. stereoelectronics.orgchadsprep.com

The four electron-withdrawing hydroxyl groups on the central carbons are predicted to lower the energy of both the HOMO and LUMO compared to the parent 1,5-hexadiene molecule. This has significant implications for the molecule's reactivity in pericyclic reactions, influencing the activation energy and the nature of the transition state.

Table 2: Conceptual Frontier Molecular Orbitals of a Substituted 1,5-Diene

| Molecular Orbital | Description | Predicted Effect of -OH Substitution |

| LUMO (ψ₄*) | Lowest energy unoccupied π-antibonding orbital. | Energy is lowered. |

| HOMO (ψ₃) | Highest energy occupied π-bonding orbital. | Energy is lowered. |

This compound is structurally primed for libretexts.orglibretexts.org-sigmatropic rearrangements, a class of pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orglibretexts.org The most notable of these for a 1,5-diene is the Cope rearrangement. libretexts.orgjk-sci.com Given the presence of hydroxyl groups on the C3 and C4 positions, the molecule is a candidate for a specific variant known as the Oxy-Cope rearrangement. libretexts.orglibretexts.org

In this reaction, thermal activation would lead to the cleavage of the C3-C4 σ-bond and the formation of a new σ-bond between C1 and C6, proceeding through a cyclic, six-membered transition state. libretexts.org Computational chemistry is essential for locating the exact structure of this transition state and calculating the activation energy of the rearrangement. The initial product of the Oxy-Cope rearrangement is an enol, which would then tautomerize to a more stable carbonyl compound. libretexts.orglibretexts.org Theoretical calculations can model this entire reaction pathway, providing detailed mechanistic insights.

libretexts.orglibretexts.org-sigmatropic rearrangements are known for their high degree of stereospecificity, which is rationalized by a highly ordered, chair-like transition state. jk-sci.com Computational studies on the Oxy-Cope rearrangement of this compound would focus on analyzing the various possible transition state geometries.

The substituents on the carbon backbone (the four hydroxyl groups and the two vinyl groups) can occupy either axial or equatorial positions in the chair-like transition state. Theoretical calculations consistently show that transition states with bulky substituents in equatorial positions are significantly lower in energy. This preference dictates the stereochemical outcome of the reaction, allowing for the prediction of the major diastereomer formed. By calculating the energies of all possible transition state conformers, a quantitative prediction of the product's stereochemistry can be achieved.

Density Functional Theory (DFT) Applications in Diene Tetrol Chemistry

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules like this compound. mdpi.comsemanticscholar.org DFT methods offer a favorable balance between computational cost and accuracy for a wide range of chemical properties.

Applications of DFT to this diene tetrol would include:

Geometry Optimization : Determining the lowest energy ground-state conformations and the precise geometries of transition states.

Vibrational Analysis : Calculating vibrational frequencies to confirm that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Electronic Properties : Calculating the HOMO-LUMO gap, mapping the electrostatic potential to identify nucleophilic and electrophilic sites, and predicting spectroscopic properties like NMR chemical shifts for comparison with experimental data. researchgate.net

Table 3: Common DFT Applications for this compound

| Computational Task | Objective | Typical DFT Functional/Basis Set |

| Geometry Optimization | Find stable conformers and transition state structures. | B3LYP/6-31G(d) |

| Frequency Calculation | Characterize stationary points, compute zero-point energy. | B3LYP/6-31G(d) |

| Reaction Pathway | Map the energy profile of the Oxy-Cope rearrangement. | M06-2X/6-311+G(d,p) |

| NMR Prediction | Calculate chemical shifts to aid in structure elucidation. | B3LYP/cc-pVTZ |

Integration of Machine Learning in Computational Chemical Studies

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field that promises to accelerate chemical discovery. arxiv.orguio.no For a molecule like this compound, ML can be integrated in several ways.

ML models can be trained on large datasets generated from high-level quantum chemical calculations (like DFT). nih.govarturorobertazzi.it Once trained, these models can predict properties for new or unstudied molecules with speeds orders of magnitude faster than the original calculations. Potential applications include:

Property Prediction : Rapidly estimating electronic properties, stability, and reactivity descriptors for various isomers and conformers of the diene tetrol.

Reaction Outcome Prediction : Using ML models trained on vast reaction databases to predict the likely products, yields, and stereoselectivity of reactions involving the diene tetrol under various conditions. ucla.edu

Accelerating DFT Calculations : ML can be used to generate better initial guesses for wavefunctions or molecular geometries, thereby speeding up the convergence of traditional DFT calculations.

Force Field Development : ML can help create highly accurate force fields for molecular dynamics simulations, enabling the study of the dynamic behavior of this compound in solution over longer timescales.

The synergy between machine learning and computational chemistry provides a powerful framework for exploring the complex chemical space of multifunctional molecules like this compound, enabling insights that were previously computationally prohibitive. arxiv.orgarturorobertazzi.it

Research Applications and Future Directions in Hexa 1,5 Diene 2,3,4,5 Tetrol Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。